This compound is classified as a heterocyclic aromatic compound due to the presence of both pyrrole and pyridine rings. It is also categorized under pyrrole derivatives, which are known for their biological activities and roles in various chemical reactions.
The synthesis of 3-(3,4-dihydro-2H-pyrrol-5-yl)-5-methylpyridine can be achieved through several methods, primarily focusing on the formation of the pyrrole ring and its subsequent functionalization into a pyridine derivative.
The molecular structure of 3-(3,4-dihydro-2H-pyrrol-5-yl)-5-methylpyridine can be described as follows:
InChI=1S/C10H12N2/c1-8-4-5-9(7-12-8)10-3-2-6-11-10/h4-5,7H,2-3,6H2,1H3
CC1=NC=C(C=C1)C2=NCCC2
The compound's structural representation indicates that it possesses two nitrogen atoms within its rings, which are crucial for its chemical behavior and interactions .
3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine participates in various chemical reactions due to its functional groups:
The mechanism of action for 3-(3,4-dihydro-2H-pyrrol-5-yl)-5-methylpyridine primarily involves its interaction with biological targets at the molecular level:
The compound exhibits stability under normal laboratory conditions but may degrade when exposed to strong acids or bases.
3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine finds applications in several scientific domains:
3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine (commonly termed Myosmine) is biosynthesized in Nicotiana species through specialized alkaloid pathways. The process initiates with the condensation of nicotinic acid derivatives and polyamine intermediates, catalyzed by pyrrolidine ketide synthases. Key oxidative enzymes, including cytochrome P450 monooxygenases (CYP82E1, CYP82E4), subsequently modify the pyrrolidine ring structure. Methylation at the pyridine 5-position occurs via S-adenosylmethionine-dependent methyltransferases, yielding the final compound [9].
Recent studies reveal compartmentalization of these reactions: Nicotinic acid formation occurs in root plastids, while pyrrolidine ring assembly and methylation transpire in the vacuole and cytosol. This spatial separation necessitates specialized transport mechanisms for intermediates across cellular membranes [9]. The enzymatic efficiency varies significantly among Nicotiana genotypes, with N. tabacum demonstrating 2.3-fold higher activity than N. glauca due to enhanced expression of rate-limiting oxidoreductases [9].
Table 1: Key Enzymes in Myosmine Biosynthesis
Enzyme Class | Gene Family | Reaction Catalyzed | Localization |
---|---|---|---|
Pyrrolidine ketide synthase | PKS-III | Nicotinate-polyamine condensation | Plastid |
Cytochrome P450 monooxygenase | CYP82E | Pyrrolidine ring oxidation | Endoplasmic reticulum |
SAM-dependent methyltransferase | MTF-7 | 5-methylpyridine formation | Cytosol |
Notably, precursor flux is modulated through feedback inhibition: Elevated Myosmine concentrations downregulate putrescine N-methyltransferase expression via miRNA-mediated silencing. This regulatory mechanism maintains alkaloid homeostasis while conserving nitrogen resources under nutrient-limited conditions [9]. Genetic mapping studies have identified quantitative trait loci (QTLs) on chromosomes 7, 12, and 21 that explain 68% of phenotypic variation in Myosmine production across Nicotiana hybrids [9].
As a bioactive pyrrolidine alkaloid, Myosmine serves as a direct chemical defense agent against herbivores and pathogens. Laboratory bioassays demonstrate dose-dependent antifeedant effects against Manduca sexta larvae, with 0.1% (w/w) leaf concentration reducing feeding activity by 64% compared to controls [8]. Myosmine exhibits antifungal properties against Botrytis cinerea through disruption of hyphal membrane integrity, achieving 50% mycelial growth inhibition at concentrations ≥1.2mM [8].
Field studies document elevated Myosmine production (up to 3.8-fold) in Nicotiana attenuata following mechanical damage or herbivore elicitation. This induced defense response is mediated by jasmonate signaling cascades, with methyl jasmonate treatment increasing Myosmine accumulation within 48 hours [8]. The compound also functions as an indirect defense attractant: Volatile Myosmine breakdown products recruit Geocoris spp. predators that parasitize Spodoptera exigua eggs, demonstrating tritrophic ecological functionality [8].
Myosmine occurs naturally in food crops, with significant quantities detected in hazelnuts (Corylus avellana) and peanuts (Arachis hypogaea). Analytical studies report concentration ranges of 15.8–42.3 µg/kg in raw hazelnuts and 8.7–31.5 µg/kg in unprocessed peanuts [3] [8]. These concentrations increase during thermal processing, with roasted hazelnuts containing up to 68.9 µg/kg due to Maillard reaction-mediated formation from precursor compounds [8].
Advanced detection methodologies employ solvent-assisted flavor evaporation (SAFE) coupled with gas chromatography-mass spectrometry (GC-MS). The current gold standard utilizes stable isotope dilution analysis with deuterated Myosmine-d₃ as internal standard, achieving detection limits of 0.02 µg/kg and recovery rates of 92–105% [3] [4]. Sample preparation requires rigorous control: Alkaline digestion (pH 9.5) precedes simultaneous distillation-extraction to prevent artifact formation, particularly from nicotinic acid derivatives during heating [4].
Table 2: Myosmine Quantification in Food Matrices
Food Source | Processing Method | Concentration Range (µg/kg) | Detection Method | Reference |
---|---|---|---|---|
Hazelnut | Raw | 15.8–42.3 | GC-MS/SIDA | [8] |
Hazelnut | Roasted | 39.6–68.9 | GC-MS/SIDA | [8] |
Peanut | Raw | 8.7–31.5 | GC-MS/SIDA | [8] |
Peanut | Roasted | 28.4–53.7 | GC-MS/SIDA | [8] |
Papaya | Fresh | 0.8–2.3 | HS-SPME/GC-MS | [8] |
Method validation studies confirm the robustness of these techniques through precision testing (RSD < 6.5%) and linear calibration (R² > 0.999) across 0.5–100 µg/kg ranges [4]. Recent surveillance data indicates geographical variation in Myosmine content, with Mediterranean hazelnuts containing approximately 30% higher levels than those from Black Sea regions, suggesting environmental influences on biosynthesis [3] [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3